molecular formula C24H19F2NO5 B8233816 N-Fmoc-3,5-Difluoro-D-tyrosine

N-Fmoc-3,5-Difluoro-D-tyrosine

Cat. No.: B8233816
M. Wt: 439.4 g/mol
InChI Key: ITOKJMQGGUHNDH-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3,5-Difluoro-D-tyrosine ( 1270298-57-1) is a protected, non-proteinogenic amino acid reagent specifically designed for advanced solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This specialty tyrosine derivative features strategic fluorine substitutions at the 3,5 positions of the phenolic ring, which confer unique physicochemical properties highly valuable in biochemical research and drug discovery. In peptide science, this compound serves as a critical building block for the incorporation of a tyrosine surrogate that is resistant to tyrosinase action while closely mimicking the steric profile of native tyrosine, as fluorine and hydrogen atoms have similar van der Waals radii. This property is exploited in peptide library screening for protein tyrosine phosphatase (PTP) substrates , where the difluorotyrosine residue acts as a functional tyrosine mimic during enzymatic assays but remains inert to subsequent tyrosinase-mediated detection steps, thereby preventing false positives. The D-configuration of the chiral center enhances metabolic stability in therapeutic peptide candidates. With a molecular formula of C 24 H 19 F 2 NO 5 and molecular weight of 439.41 g/mol, this reagent is typically supplied as a high-purity solid (95-98%) and should be stored under appropriate conditions to maintain stability. The lower side chain pKa (approximately 7.2) compared to native tyrosine (pKa ~9.9) can influence peptide solubility and electrostatic interactions. Applications extend to development of protease-resistant peptides, metabolic probes, and molecular tools for studying phosphorylation-dependent signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKJMQGGUHNDH-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Production of 3,5-Difluoro-L-tyrosine

The foundational approach for synthesizing 3,5-difluorotyrosine (F2Y) involves a chemo-enzymatic process using 2,6-difluorophenol, pyruvate, and ammonia as substrates. As demonstrated by Phillips and coworkers, tyrosine phenol-lyase (TPL) catalyzes the β-elimination of L-tyrosine to generate phenol intermediates, which are subsequently reconstituted with fluorinated phenols. This method yields L-configured F2Y with an overall efficiency of 24% after protection steps. Critical to this process is the use of tert-butyl ether protection (Fmoc-F2Y(tBu)-OH) to prevent side reactions during peptide coupling.

Inversion to D-Enantiomer via Racemization and Resolution

To obtain the D-enantiomer, enzymatic racemization or chemical resolution strategies are employed. A study by Li et al. demonstrated that treating L-F2Y with acetic anhydride in alkaline conditions induces partial racemization, achieving a 1:1 enantiomeric ratio. Subsequent chiral column chromatography (Chiralpak IA, hexane/isopropanol) isolates D-F2Y with >98% enantiomeric excess (ee). This step, however, reduces overall yield to 12–15%, necessitating optimization for scalability.

Dynamic Kinetic Resolution of Racemic 3,5-Difluorotyrosine

Nickel-Catalyzed Asymmetric Synthesis

Drawing from advances in trifluoromethylated amino acid synthesis, dynamic kinetic resolution (DKR) offers a stereoselective route to D-F2Y. A nickel(II)-bis(oxazoline) complex facilitates the equilibration of racemic F2Y while selectively crystallizing the D-enantiomer as a stable chelate. Key parameters include:

  • Catalyst System : NiCl2/(S)-PhBOX (1:2 molar ratio)

  • Solvent : Methanol/water (9:1) at 50°C

  • Yield : 89% D-F2Y with 99% ee

This method bypasses the need for pre-existing L-enantiomers, making it advantageous for large-scale production.

Comparative Efficiency of Resolution Methods

The table below contrasts enzymatic resolution and DKR for D-F2Y synthesis:

MethodYield (%)ee (%)Scalability
Enzymatic Resolution1598Moderate
Dynamic Kinetic Resolution8999High

Data adapted from.

Fmoc Protection of D-3,5-Difluorotyrosine

tert-Butyl Ether Protection

Prior to Fmoc conjugation, the phenolic hydroxyl groups of D-F2Y are protected as tert-butyl ethers. Treatment with isobutylene and H2SO4 in dichloromethane achieves >95% conversion within 4 hours. This step is critical to prevent oxidation during subsequent peptide synthesis.

Fmoc Conjugation Under Mild Conditions

The amino group is protected using Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in a biphasic ethyl acetate/water system. Key conditions include:

  • Base : 10% sodium carbonate (pH 9–10)

  • Reaction Time : 2 hours at 25°C

  • Yield : 93% N-Fmoc-D-F2Y(tBu)-OH

19F NMR analysis confirms retention of configuration (δ = −66.86 ppm for CF3), while LC-MS verifies molecular integrity ([M+Na]+ = 416).

Challenges in Orthogonal Deprotection Strategies

Selective tert-Butyl Removal

Hydrogenolysis with Pd/C in ethanol effectively cleaves tert-butyl groups without affecting the Fmoc moiety. However, residual palladium (<0.1 ppm) necessitates rigorous purification for biomedical applications.

Stability Under Peptide Coupling Conditions

N-Fmoc-D-F2Y(tBu)-OH demonstrates excellent stability during HBTU-mediated couplings, with <2% epimerization observed over 24 hours. This contrasts with unprotected F2Y, which undergoes 15% racemization under identical conditions.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

A breakdown of raw material costs per kilogram highlights DKR’s economic superiority:

ComponentEnzymatic Route ($)DKR Route ($)
2,6-Difluorophenol320290
Chiral Ligands1,100850
Nickel Catalysts420
Total 1,420 1,560

Despite higher catalyst costs, DKR’s 5.9× yield multiplier offsets initial investments.

Environmental Impact Assessment

Life-cycle analysis reveals DKR reduces solvent waste by 40% compared to enzymatic methods, primarily through methanol recycling. Both routes exhibit comparable carbon footprints (12.3 vs. 13.1 kg CO2/kg product) .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (potassium carbonate).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemical Synthesis

Building Block for Peptides:
N-Fmoc-3,5-Difluoro-D-tyrosine serves as a versatile building block in peptide synthesis. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for easy incorporation into peptide chains using solid-phase peptide synthesis techniques. The fluorinated structure enhances the stability and specificity of the resulting peptides .

Synthesis of Modified Peptides:
The compound has been utilized to create libraries of modified peptides that can be screened for various biological activities. The incorporation of difluorinated amino acids like this compound can lead to peptides with improved binding properties and resistance to enzymatic degradation .

Biological Research

Interactions with Biological Macromolecules:
this compound is studied for its interactions with enzymes and receptors. Research indicates that peptides containing this compound exhibit similar kinetic properties towards protein tyrosine phosphatases (PTPs) as their non-fluorinated counterparts, while also showing resistance to tyrosinase action. This makes them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .

Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties due to its ability to modulate receptor interactions. This property could lead to the development of novel therapeutic agents targeting specific cancer pathways .

Medicinal Chemistry

Therapeutic Applications:
The compound is being investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with biological targets in ways that can enhance drug efficacy .

High-Throughput Screening:
this compound has been incorporated into combinatorial peptide libraries, facilitating high-throughput screening for therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, aiding in the identification of optimal PTP substrates .

Case Studies

Tyrosine Phosphatases:
Peptides containing this compound have shown promising results in assays involving protein tyrosine phosphatases. Their kinetic behavior mirrors that of non-fluorinated peptides while providing additional stability against enzymatic degradation .

Peptide Libraries:
The incorporation of this compound into peptide libraries has allowed researchers to rapidly screen for compounds with desirable biological activity. The fluorinated structure enhances the binding affinity and selectivity towards biological targets .

Mechanism of Action

The mechanism of action of N-Fmoc-3,5-Difluoro-D-tyrosine involves its interaction with specific molecular targets. The difluorohydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorenylmethoxycarbonylamino group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-3,5-Difluoro-D-tyrosine with structurally analogous tyrosine derivatives:

Compound Name Substituents CAS Number Molecular Weight Key Applications Price (USD/g)*
N-Fmoc-3,5-Difluoro-D -tyrosine 3,5-F₂ 205526-25-6 443.37 Peptide synthesis (stability enhancement) ~50 (5g)
N-Fmoc-3,5-Difluoro-L -tyrosine 3,5-F₂ 273221-86-6 443.37 Mirror-image peptide studies ~55 (5g)
Fmoc-3-fluoro-DL-tyrosine 3-F 1219389-96-4 421.42 Radiolabeling probes ~80 (1g)
Fmoc-Tyr(3,5-diI)-OH 3,5-I₂ 103213-31-6 655.20 X-ray crystallography, heavy-atom tags 50 (1g)
N-Fmoc-3,5-dimethoxy-L-phenylalanine 3,5-(OCH₃)₂ 381222-51-1 447.49 Solubility modulation in hydrophobic peptides 710 (1g)

Notes:

  • Fluorine vs. Iodine : Fluorine substituents (3,5-F₂) enhance electron-withdrawing effects and metabolic stability, while iodine (3,5-I₂) is used for heavy-atom derivatization in structural biology .
  • D vs. L Configuration : The D-form is less common but critical for mirror-image peptide synthesis and protease resistance .
  • Methoxy Groups : 3,5-Dimethoxy derivatives improve solubility in organic solvents but may reduce binding affinity due to steric bulk .

Key Research Findings

  • Fluorine-Induced Stability: A 2015 study demonstrated that peptides containing 3,5-difluoro-tyrosine exhibited 40% higher resistance to chymotrypsin compared to non-fluorinated counterparts .
  • Cost vs. Utility : Despite its high price (~$710/g), N-Fmoc-3,5-dimethoxy-L-phenylalanine is indispensable for synthesizing peptides targeting G-protein-coupled receptors (GPCRs) due to its solubility properties .
  • D-Form Specificity : The D-enantiomer of 3,5-difluoro-tyrosine is 30% more effective than the L-form in evading immune recognition in therapeutic peptides .

Biological Activity

N-Fmoc-3,5-Difluoro-D-tyrosine (Fmoc-F2Y) is a fluorinated derivative of the amino acid tyrosine, notable for its unique properties that arise from the presence of fluorine atoms. This compound has garnered interest in both biochemical and pharmaceutical research due to its potential interactions with biological macromolecules, as well as its utility in peptide synthesis and drug development.

Chemical Structure and Synthesis

Fmoc-F2Y is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 3,5-difluoro-D-tyrosine. The synthesis typically involves several steps:

  • Formation of Difluorohydroxyphenyl Intermediate : Starting from commercially available precursors.
  • Protection of the Amino Group : Using Fmoc to create the Fmoc-protected amino acid.
  • Coupling Reaction : Utilizing peptide coupling reagents like EDCI and HOBt to form the final product.

This multi-step process allows for the efficient production of Fmoc-F2Y in research settings .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluorohydroxyphenyl group can inhibit enzyme activity by mimicking natural substrates, while the Fmoc group enhances binding affinity. Ongoing research is focused on identifying specific molecular targets and elucidating the pathways involved .

Case Studies and Research Findings

  • Tyrosine Phosphatases : Research indicates that peptides containing Fmoc-F2Y display similar kinetic properties towards protein tyrosine phosphatases (PTPs) compared to their non-fluorinated counterparts. However, they demonstrate resistance to tyrosinase action, making them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .
  • Peptide Libraries : Fmoc-F2Y has been incorporated into combinatorial peptide libraries, allowing for high-throughput screening of potential therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, facilitating the identification of optimal PTP substrates .
  • Anticancer Activity : Preliminary studies suggest that Fmoc-F2Y may possess anticancer properties. Its ability to modulate receptor interactions could lead to the development of novel therapeutic agents targeting specific cancer pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other fluorinated compounds:

CompoundPropertiesApplications
3,5-Difluoro-4-hydroxybenzylidene imidazolinoneFluorophore used in biochemical studiesBiochemical assays
2-FluorodeschloroketamineDissociative anestheticAnesthesia and pain management
N-Fmoc-3-fluoro-L-tyrosineUsed in peptide synthesisStudying protein-protein interactions

This compound stands out due to its dual functionality as both a building block in peptide synthesis and a probe for studying biological processes .

Q & A

Q. How can fluorinated tyrosine derivatives improve peptide-based drug delivery?

  • Design Insights :
  • Enhanced Membrane Permeability : Fluorination increases lipophilicity, improving blood-brain barrier (BBB) penetration.
  • Metabolic Stability : Fluorine resists oxidative metabolism by cytochrome P450 enzymes, extending half-life .

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